Furazabol (17β-Hydroxy-17α-methyl-5α-androstano[2,3-c]furazan) is a synthetic steroidal compound classified as an anabolic steroid. [, , , ] It has been the subject of scientific research exploring its effects on various biological processes and its potential therapeutic applications in areas such as hyperlipidemia and atherosclerosis. [, , ]
Furazabol is an anabolic steroid that is primarily known for its muscle-building properties. It is chemically classified as a derivative of nandrolone and is often used in veterinary medicine and by athletes to enhance performance. The compound is recognized for its anabolic effects, which promote protein synthesis and muscle growth, while also exhibiting androgenic properties that influence male characteristics.
Furazabol is classified under anabolic androgenic steroids. It is synthesized from the steroid nucleus, specifically modified to enhance its anabolic activity. The compound's chemical structure allows it to interact with androgen receptors in the body, influencing gene expression related to muscle growth and metabolism.
The synthesis of Furazabol involves several chemical reactions that modify the steroid nucleus:
The synthesis process requires careful control of conditions to ensure high yields of the desired product.
Furazabol's molecular structure can be characterized by its steroid backbone, which includes a furazan ring. The compound's specific molecular formula is C19H24N4O3, indicating its complex nature. Detailed analyses such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm its structure and purity .
Furazabol undergoes several key chemical reactions:
These reactions are crucial for understanding how Furazabol behaves in biological systems and how it is metabolized in the body .
Furazabol exerts its effects primarily through interaction with androgen receptors located in various tissues, including muscle cells. Upon binding to these receptors, it influences gene expression that promotes:
The compound's anabolic effects are mediated through these mechanisms, making it appealing for performance enhancement in sports and bodybuilding contexts .
These properties are essential for understanding how Furazabol functions within biological systems and its potential applications in medicine and sports.
Furazabol has several applications:
Due to its potent effects on muscle growth, Furazabol remains a subject of interest in both scientific research and discussions surrounding doping in sports .
Furazabol (chemical name: 17α-methyl-5α-androstano[2,3-c]furazan-17β-ol) was first synthesized in the 1960s by Japanese pharmaceutical company Daiichi Seiyaku. It received approval for medical use in Japan in 1969 under brand names such as Frazalon, Miotalon, and Qu Zhi Shu [1]. Structurally, it is a 17α-alkylated derivative of dihydrotestosterone (DHT), designed to resist hepatic metabolism and enable oral administration. Its core innovation was the replacement of the traditional steroidal A-ring with a furazan ring system (1,2,5-oxadiazole), distinguishing it from similar steroids like stanozolol (which features a pyrazole ring) [1] [3].
Early clinical applications targeted hyperlipidemia and atherosclerosis, based on studies suggesting it could lower serum cholesterol. Japanese researchers also investigated its potential as an antithrombotic agent due to its ability to enhance fibrinolytic activity. A 1976 Thrombosis and Haemostasis study demonstrated that Furazabol increased plasminogen activator activity in rat lungs and reduced susceptibility to pulmonary thrombosis [5].
Furazabol’s high anabolic-to-androgenic ratio made it a subject of interest in AAS research. Unlike testosterone, it exhibited reduced androgenic effects (e.g., virilization), positioning it as a candidate for muscle-wasting conditions without severe masculinizing side effects [1]. However, its clinical adoption remained limited outside Japan.
Research in the 1970s–1980s revealed contradictions in its pharmacological profile. While initial studies highlighted its lipid-lowering properties, later analyses by experts like William Llewellyn contested these claims. Llewellyn argued that Furazabol’s reduction in total cholesterol resulted from suppressed HDL ("good cholesterol"), potentially worsening cardiovascular risk ratios—a pattern observed in other 17α-alkylated oral AAS [3].
Furazabol gained notoriety in sports doping during the 1988 Seoul Olympics. Canadian sprinter Ben Johnson initially claimed his positive stanozolol test resulted from undeclared Furazabol use. Subsequent investigations confirmed he had used stanozolol, but the case underscored Furazabol’s presence in athletic circles as a presumed "undetectable" alternative [1].
Furazabol’s regulatory status reflects global disparities in AAS governance:
Regulatory disparities persist due to divergent medical philosophies. For example, Japan’s acceptance of Furazabol for lipid management contrasts with Western skepticism about AAS for non-endocrine conditions. Meanwhile, non-medical use remains prevalent in bodybuilding, driven by underground guides and misconceptions about its "cholesterol-friendly" effects [3] [7].
Table 1: Structural Comparison of Furazabol and Related Steroids
Compound | Core Structure | 17α-Alkylation | Key Therapeutic Claims |
---|---|---|---|
Furazabol | Furazan ring | Yes | Lipid lowering, antithrombotic |
Stanozolol | Pyrazole ring | Yes | Angioedema, osteoporosis |
Dihydrotestosterone | Cyclohexane | No | Androgen replacement |
Table 2: Key Therapeutic Claims and Research Status
Claimed Effect | Supporting Evidence | Contradicting Evidence | Research Status |
---|---|---|---|
Antihyperlipidemic | Reduced cholesterol in rat models (1976) [5] | HDL suppression in humans [3] | Contested |
Antithrombotic | ↑ Plasminogen activity in rat lungs [5] | No human trials conducted | Preclinical only |
Anabolic with low androgenic | High anabolic ratio (animal studies) [1] | Hepatotoxicity risk (all 17α-alkylated AAS) [1] | Partially substantiated |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7